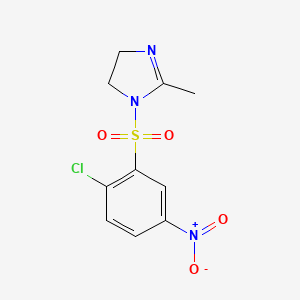

1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C10H10ClN3O4S and its molecular weight is 303.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Macromolecular Attachment as a Metabolic Stabilizer

Macromolecular attachment to 4-nitro-5-sulfonylimidazoles, a class of hypoxic cell radiation sensitizers, has been explored to protect the drug from rapid in vivo decomposition by circulating thiols, thus enhancing its potential clinical utility. This strategy involves the conjugation of the drug to various polymers, demonstrating significant protection from glutathione displacement and suggesting a promising delivery mechanism for tumor targeting through polymer transport (Heindel et al., 1987).

Nitration of Aromatic Compounds

The use of 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)) as a Brønsted acidic ionic liquid and nitrating agent has been developed for the efficient nitration of aromatic compounds, including aniline derivatives. This reagent facilitates in situ generation of nitrogen dioxide as a radical on aromatic compounds, yielding nitroarenes in a dramatic effect (Zolfigol et al., 2012).

Inhibition of Aldehyde Dehydrogenase

Nitrefazole, a 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, exhibits a strong and long-lasting inhibition of aldehyde dehydrogenase, an enzyme critical in alcohol metabolism. Its synthesis and structural assignment have been detailed, emphasizing the unique positioning of the nitro group in comparison to other pharmacologically active nitroimidazoles (Klink et al., 1985).

Mecanismo De Acción

Target of Action

The compound’s structure suggests that it might interact with proteins or enzymes that have affinity for aromatic compounds or sulfonyl groups .

Mode of Action

Based on its structure, it can be inferred that the compound might undergo nucleophilic substitution reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Given the potential for nucleophilic substitution reactions at the benzylic position, it can be inferred that the compound might interfere with biochemical pathways involving aromatic compounds or sulfonyl groups .

Pharmacokinetics

The compound’s molecular weight (28768) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

Given its potential for nucleophilic substitution reactions at the benzylic position, it can be inferred that the compound might cause changes in the structure or function of proteins or enzymes that interact with it .

Propiedades

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O4S/c1-7-12-4-5-13(7)19(17,18)10-6-8(14(15)16)2-3-9(10)11/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGFIZNSVBEDGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)

![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)

![1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B3015589.png)

![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)

![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)

![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)